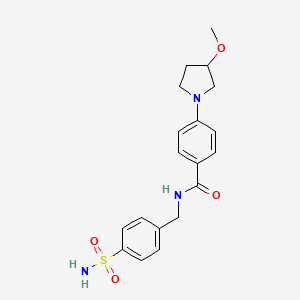

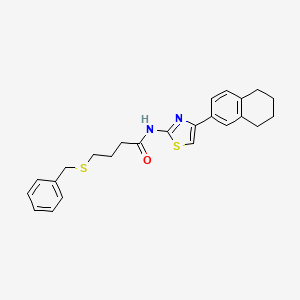

4-(3-甲氧基吡咯烷-1-基)-N-(4-磺酰胺基苄基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-(3-methoxypyrrolidin-1-yl)-N-(4-sulfamoylbenzyl)benzamide is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamides are often explored for their potential therapeutic properties, including gastrokinetic activity and receptor affinity . The specific compound appears to be structurally related to other benzamide derivatives discussed in the provided papers, which include various substitutions on the benzamide moiety that confer unique physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of benzamide derivatives can involve multiple steps, including the use of labeled isotopes as seen in the synthesis of sulpiride, a related benzamide compound . While the exact synthesis of 4-(3-methoxypyrrolidin-1-yl)-N-(4-sulfamoylbenzyl)benzamide is not detailed in the provided papers, similar compounds are synthesized through reactions involving intermediates such as o-quinone methides, which are generated in situ from alcohols and then undergo nucleophilic attacks to form the desired products . These methods demonstrate the complexity and the need for precise conditions in the synthesis of benzamide derivatives.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. For instance, the presence of a methoxy group and the substitution pattern on the benzene ring can significantly influence the binding affinity to receptors . The crystal structure of a related Schiff base benzamide compound has been determined, showing the existence of enol-imine tautomerism, which is important for understanding the compound's reactivity and interactions . Although the exact molecular structure of the compound is not provided, these studies suggest that the molecular conformation and substituents play a critical role in the compound's properties.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including electrophilic substitution and nucleophilic addition, depending on the substituents present on the benzene ring and the nature of the reaction partners . The reactivity of these compounds can be influenced by the electronic effects of the substituents, as well as the steric hindrance they may provide. The chemical reactions of benzamide derivatives are often tailored to achieve specific modifications that enhance their biological activity or physicochemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the introduction of a methoxy group can affect the compound's hydrogen bonding capability and, consequently, its solubility . The crystallographic analysis provides insights into the solid-state structure, which can be correlated with the compound's reactivity and stability . Additionally, spectroscopic methods, including IR, NMR, and mass spectrometry, are used to characterize these compounds and confirm their identity . Theoretical calculations, such as density functional theory (DFT), can predict various properties, including electronic structure and reactivity, which are essential for understanding the compound's behavior in different environments .

科学研究应用

抗精神病活性与多巴胺受体相互作用

苯甲酰胺的合成与抗精神病活性

研究开发了具有潜在抗精神病活性的苯甲酰胺,重点关注它们对大鼠阿扑吗啡诱导的刻板行为的抑制作用。在这些化合物中,某些化合物,特别是顺式-N-(1-苄基-2-甲基吡咯烷-3-基)-5-氯-2-甲氧基-4-(甲基氨基)苯甲酰胺,表现出有效的抗精神病特性,明显比传统药物如氟哌啶醇和甲氧氯普胺更有效。这突出了该化合物作为具有较少副作用的精神病治疗药物的潜力 (Iwanami 等人,1981).

选择性抗多巴胺能活性

进一步研究特定苯甲酰胺的抗精神病特性,如顺式-N-(1-苄基-2-甲基吡咯烷-3-基)-5-氯-2-甲氧基-4-甲基氨基苯甲酰胺,表明这些化合物对多巴胺诱导的行为具有有效且持久的抑制作用与经典抗精神病药相比。它们对多巴胺 D1 受体的选择性作用表明它们在创建更有效和针对性的抗精神病治疗中具有实用性,副作用更少 (Usuda 等人,2004).

抗癌和酶抑制应用

碳酸酐酶抑制剂

芳香磺酰胺抑制剂旨在靶向碳酸酐酶同工酶,已显示出对多种同工酶的纳摩尔抑制浓度,表明在治疗与这些酶相关的疾病中具有潜在应用。这些化合物显示出不同的活性水平,有些对某些同工酶显示出低亲和力,这表明结构变异在药物设计中的重要性 (Supuran 等人,2013).

属性

IUPAC Name |

4-(3-methoxypyrrolidin-1-yl)-N-[(4-sulfamoylphenyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S/c1-26-17-10-11-22(13-17)16-6-4-15(5-7-16)19(23)21-12-14-2-8-18(9-3-14)27(20,24)25/h2-9,17H,10-13H2,1H3,(H,21,23)(H2,20,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKFSLFTHBAKAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyanopropyl)-3-(methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2504122.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2504129.png)

![2-(pyrrolidin-1-ylcarbonyl)-4-[3-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2504130.png)

![Ethyl 3-[(2,3-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B2504132.png)

![2-(3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2504141.png)

![(E)-3-phenyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one](/img/structure/B2504144.png)

![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenecarboxamide](/img/structure/B2504145.png)